9H-Thiazolo(3,2-a)thieno(3,2-d)pyrimidine-6-carboxylic acid, 7-methyl-9-oxo-2-phenyl-, ethyl ester
Description
This compound belongs to the thiazolopyrimidine class, characterized by a fused thiazole-thieno-pyrimidine core. Its structure includes a 7-methyl group, a 9-oxo moiety, a 2-phenyl substituent, and an ethyl ester at position 4. The synthesis typically involves multi-step heterocyclic reactions, such as the Biginelli reaction or condensation with aminocompounds, followed by functionalization via bromomalononitrile or phenacyl bromide .
Properties
CAS No. |
122945-81-7 |
|---|---|
Molecular Formula |
C18H14N2O3S2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 12-methyl-2-oxo-5-phenyl-4,10-dithia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),5,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C18H14N2O3S2/c1-3-23-17(22)14-10(2)20-16(21)15-12(19-18(20)25-14)9-13(24-15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
JTVAQQMXXVWXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4)N=C2S1)C |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization Using Polyphosphoric Acid (PPA)
A common and effective method involves the cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides with freshly prepared polyphosphoric acid (PPA) at elevated temperatures (around 100–120 °C) for approximately 2 hours. This step promotes intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core structure.
- After cyclization, the reaction mixture is neutralized with ammonia to isolate the product.
- This method yields the fused heterocyclic system with the desired substitution pattern, including the 7-methyl and 2-phenyl groups.
This approach was demonstrated in the synthesis of related thiazolopyrimidine derivatives, confirming the formation of the fused ring system by spectroscopic methods such as NMR and IR.
Esterification and Functional Group Modifications
The ethyl ester functionality at the 6-carboxylic acid position is introduced either by:
- Direct esterification of the carboxylic acid intermediate using ethanol under acidic conditions.
- Or by using ethyl acetoacetate derivatives as starting materials, which incorporate the ethyl ester group early in the synthesis.
For example, ethyl acetoacetate can be reacted with thiourea and aromatic aldehydes in the presence of zinc chloride and glacial acetic acid at moderate temperatures (~80 °C) to form pyrimidine intermediates bearing the ethyl ester group.
Use of Glacial Acetic Acid and Sodium Acetate
In some synthetic routes, the cyclization and ring closure are performed in glacial acetic acid with sodium acetate and acetic anhydride under reflux conditions for several hours (e.g., 6 hours). This facilitates the formation of the thiazolopyrimidine-3-one core and subsequent functionalization steps.
Representative Synthesis Protocol (Literature-Based)
Spectroscopic and Analytical Confirmation
- NMR Spectroscopy : Proton and carbon NMR confirm the fused ring system and substitution pattern, including characteristic chemical shifts for methyl, phenyl, and ester groups.
- Infrared (IR) Spectroscopy : Shows characteristic peaks for carbonyl (C=O) stretching of the ester (~1700 cm⁻¹), thiazole and pyrimidine ring vibrations.
- Mass Spectrometry (MS) : Confirms molecular weight (370.4 g/mol) consistent with the molecular formula C18H14N2O3S2.
- Elemental Analysis : Validates the purity and composition of the final compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| PPA Cyclodehydration | 2-phenacylthio-dihydropyrimidine hydrobromides, PPA | 100–120 °C, 2 h | Efficient ring closure, high purity | Requires strong acid, careful handling |
| Esterification via Ethyl Acetoacetate | Ethyl acetoacetate, thiourea, aldehydes, ZnCl2, acetic acid | 80 °C, 4 h | Incorporates ester early, good yields | Multi-step, moderate temperature control |
| Reflux in Acetic Acid with Sodium Acetate | Monochloroacetic acid, acetic anhydride, sodium acetate | Reflux, 6 h | Facilitates cyclization and functionalization | Longer reaction time, requires purification |
Research Findings and Notes
- The preparation methods emphasize the importance of controlling temperature and reaction time to optimize yield and purity.
- Use of polyphosphoric acid is a classical and reliable method for cyclodehydration in fused heterocyclic synthesis.
- The presence of sulfur atoms in the thiazole and thiophene rings requires careful handling of reagents to avoid side reactions.
- Spectroscopic data consistently support the formation of the target compound with the expected fused ring system and functional groups.
- These methods have been validated in multiple studies focusing on thiazolo[3,2-a]pyrimidine derivatives with biological activities such as antimicrobial and anticancer properties.
Chemical Reactions Analysis
Types of Reactions
BRN 6006145 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions often employ reducing agents like sodium borohydride or lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low temperatures.
Substitution: Halogens, alkylating agents; conditionspresence of catalysts, controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. A study focused on thiazolo[3,2-a]pyrimidinone derivatives demonstrated potent cytotoxic effects against various cancer cell lines including HCT-116, HepG2, and MCF-7. For instance, specific compounds showed IC50 values in the low micromolar range (4.7 to 6.2 μM), indicating strong antiproliferative activity .
Enzyme Inhibition
Another critical application is the inhibition of sirtuins (SIRT1, SIRT2, SIRT3), which are involved in cellular regulation and have been implicated in cancer progression. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent inhibitors of these enzymes, suggesting a role for thiazolo derivatives in cancer therapy .
Acetylcholinesterase Inhibition
Certain derivatives have also shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The efficacy of these compounds in inhibiting acetylcholinesterase highlights their potential as therapeutic agents in neuropharmacology .
Case Study 1: Anticancer Screening
A detailed study synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that specific structural modifications enhanced anticancer activity significantly .
Case Study 2: Sirtuin Inhibition
In a separate investigation, researchers synthesized thieno[3,2-d]pyrimidine derivatives and assessed their inhibitory effects on sirtuins. The study utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action. The findings confirmed that certain compounds had high binding affinities and effectively inhibited sirtuin activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of BRN 6006145 involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain cellular pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that BRN 6006145 may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
Synthetic Efficiency : Microwave-assisted methods (e.g., in ) improve yields (80–84%) and reduce reaction times compared to conventional methods for thiazolopyrimidines .
Bioactivity Trends: Phenyl/heteroaryl substituents (e.g., 4-methoxyphenyl in ) enhance tyrosine kinase inhibition, while thioether groups () may improve lipophilicity but lack reported activity data. The thieno[3,2-d]pyrimidine core in the target compound likely increases π-stacking interactions in crystals, as seen in monoclinic packing (P21/n, a = 7.536 Å, b = 18.178 Å) .
Crystallographic Differences: The target compound’s thieno-pyrimidine system may exhibit stronger intermolecular hydrogen bonding (e.g., C=O⋯H-N) compared to phenyl-substituted analogues, influencing solubility and stability . SHELX software () is widely used for refining such structures, though ORTEP-3 () provides graphical visualization of hydrogen-bonding networks.
Contradictions and Limitations
- Biological activity data for the target compound is absent, unlike tyrosine kinase inhibitors in .
Q & A
Q. Table 1: Representative Derivatives and Yields
| Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Methoxyphenyl | 82 | 205–206 |
| 4-Hydroxyphenyl | 83 | 210–211 |
| 4-Bromophenyl | 84 | 214–215 |
Basic: How is the compound characterized using spectroscopic techniques?
Methodological Answer:
- 1H/13C-NMR : Assign peaks based on substituent-induced chemical shifts. For example, methyl groups at δ 2.48–2.50 ppm (singlet) and ethyl ester protons at δ 1.08–1.10 ppm (triplet) and 4.02–4.04 ppm (quartet) confirm the core structure .
- IR : Key absorptions at 1384 cm⁻¹ (C=O stretch), 1526–1528 cm⁻¹ (aromatic C=C), and 3430 cm⁻¹ (O-H in hydroxy derivatives) .
- ESI-MS : Molecular ion peaks (e.g., m/z 423.6 [M+H]+ for 4-methoxyphenyl derivative) validate molecular weight .
Basic: What analytical methods are recommended for assessing purity?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution.
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane = 3:7) with UV visualization.
- Melting Point Analysis : Compare observed values (e.g., 205–206°C) with literature data to confirm purity .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
- Molecular Docking : Simulate interactions with target proteins (e.g., tyrosine kinase). For instance, derivatives with 4-hydroxyphenyl substituents show stronger hydrogen bonding to ATP-binding pockets .
- Reaction Path Search : Use computational tools (e.g., GRRM) to predict feasible synthetic routes and transition states, reducing trial-and-error experimentation .
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
Methodological Answer:
- Case Study : If NMR suggests planar geometry but X-ray reveals puckered thiazolo-pyrimidine rings (dihedral angle = 80.94° with benzene rings), prioritize crystallographic data for conformational analysis. Use software like Mercury to overlay experimental and computed structures .
- Dynamic Effects : Consider temperature-dependent NMR to assess if ring puckering is dynamic. For static distortions, refine spectroscopic assignments using 2D NMR (e.g., NOESY) .
Advanced: What strategies optimize reaction yields when introducing electron-withdrawing substituents?
Methodological Answer:
- Catalyst Screening : Replace sodium acetate with stronger bases (e.g., K₂CO₃) to enhance deprotonation in electron-deficient aryl aldehydes .
- Solvent Optimization : Use DMF for polar intermediates or toluene for refluxing hydrophobic reactants.
- Microwave-Assisted Synthesis : Reduce reaction time from 10 hours to 30 minutes, improving yields by 15–20% for bromo/hydroxy derivatives .
Advanced: How to establish structure-activity relationships (SAR) for tyrosine kinase inhibition?
Methodological Answer:
- Bioactivity Assays : Test derivatives against recombinant kinases (IC₅₀ values). For example, 3-(4-bromophenyl) derivatives show IC₅₀ = 0.8 µM due to enhanced hydrophobic interactions .
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from crystallographic data to predict activity trends .
- Meta-Analysis : Compare substituent effects (e.g., methoxy vs. bromo) across multiple studies to identify critical pharmacophores .
Advanced: What methods assess the compound’s stability under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC (e.g., ester hydrolysis to carboxylic acid).
- Light Exposure Studies : Use ICH Q1B guidelines with UV-Vis spectroscopy to detect photodegradation products.
- Solid-State NMR : Characterize polymorphic transitions in lyophilized samples stored at -20°C vs. 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
